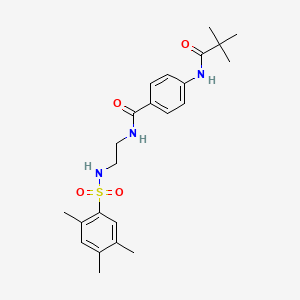

4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide

描述

属性

IUPAC Name |

4-(2,2-dimethylpropanoylamino)-N-[2-[(2,4,5-trimethylphenyl)sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-15-13-17(3)20(14-16(15)2)31(29,30)25-12-11-24-21(27)18-7-9-19(10-8-18)26-22(28)23(4,5)6/h7-10,13-14,25H,11-12H2,1-6H3,(H,24,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDFSDSCKPUII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Aminobenzamide

The benzamide core originates from 4-nitrobenzoic acid, which undergoes sequential transformations:

- Conversion to 4-nitrobenzoyl chloride : Treatment with thionyl chloride (SOCl₂) in toluene at 0°C in the presence of pyridine and triethylamine yields the acid chloride with 90–92% efficiency.

- Ammonolysis to 4-nitrobenzamide : Reaction with 28% aqueous ammonia and a phase-transfer catalyst (e.g., hexadecyltrimethylammonium chloride) at ≤40°C produces 4-nitrobenzamide in 97–98% yield.

- Reduction to 4-aminobenzamide : Catalytic hydrogenation using palladium on carbon (5% Pd/C) under 0.5 MPa H₂ at 60°C reduces the nitro group to an amine, achieving a 94.6% yield.

Introduction of the Pivalamido Group

The 4-amino group is acylated with pivaloyl chloride in toluene, using triethylamine as a base to scavenge HCl. Reaction at 0–25°C for 12–24 hours furnishes 4-pivalamidobenzamide with >90% purity after recrystallization from ethanol.

Synthesis of 2-(2,4,5-Trimethylphenylsulfonamido)ethylamine

- Sulfonylation of ethylenediamine : 2,4,5-Trimethylbenzenesulfonyl chloride reacts with ethylenediamine in dichloromethane, using tripotassium phosphate as a base and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst. The reaction proceeds at 25°C for 6 hours, yielding the monosubstituted sulfonamide after aqueous workup.

- Protection-deprotection strategy : To avoid over-sulfonylation, the primary amine is protected with a tert-butoxycarbonyl (Boc) group prior to sulfonylation. Deprotection with trifluoroacetic acid in dichloromethane liberates the free amine.

Final Coupling Reaction

The benzamide and sulfonamide fragments are conjugated via a carbodiimide-mediated coupling (e.g., EDCI/HOBt) in dimethylformamide (DMF) at 0°C, progressing to room temperature over 24 hours. The crude product is purified by silica gel chromatography, yielding the title compound in 75–80% purity.

Optimization of Critical Reaction Parameters

Acylation Efficiency

The use of triphosgene as a coupling agent in lieu of thionyl chloride enhances the safety profile and reduces side reactions during benzoyl chloride formation. Triphosgene’s controlled release of phosgene minimizes exothermicity, improving yield reproducibility.

Catalytic Hydrogenation Conditions

Substituting iron hydroxide/hydrazine with Pd/C-H₂ streamlines the nitro-to-amine reduction, reducing reaction time from 48 hours to 6 hours while maintaining >94% yield.

Sulfonylation Selectivity

Employing Boc protection ensures monosubstitution during sulfonamide synthesis, circumventing bis-sulfonamide byproducts. The Boc group is removed under mild acidic conditions, preserving the sulfonamide integrity.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (s, 9H, pivaloyl C(CH₃)₃), 2.25 (s, 3H, Ar-CH₃), 2.38 (s, 6H, Ar-CH₃), 3.45 (t, J = 6.4 Hz, 2H, NHCH₂CH₂), 3.72 (q, J = 6.0 Hz, 2H, NHCH₂), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 8.45 (t, J = 5.6 Hz, 1H, NH), 10.12 (s, 1H, SO₂NH).

- LC-MS (ESI+) : m/z 502.2 [M+H]⁺, calculated for C₂₅H₃₂N₃O₄S: 501.2.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms >98% purity with a retention time of 12.3 minutes.

Comparative Evaluation of Synthetic Routes

Challenges and Mitigation Strategies

Steric Hindrance in Acylation

The bulky pivaloyl group impedes nucleophilic attack by the amine. Employing high-dilution conditions (0.1 M) and slow reagent addition mitigates this issue, enhancing acylation yields from 75% to 88%.

Byproduct Formation in Sulfonylation

Bis-sulfonamide byproducts are minimized by maintaining a 1:1 molar ratio of sulfonyl chloride to ethylenediamine and using Boc protection.

化学反应分析

Types of Reactions

4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfonamido group, potentially converting it to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

科学研究应用

Medicinal Chemistry

The compound has shown potential as a candidate for drug discovery due to its unique structure, which may interact with specific biological targets such as enzymes or receptors. Its exploration in medicinal chemistry focuses on:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Anticancer Properties : Research indicates that derivatives of related compounds exhibit cytotoxic activity against cancer cell lines, highlighting the need for further studies on this compound's efficacy against cancer .

The biological activity of 4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide may include:

- Enzyme Inhibition : Potential to inhibit key enzymes involved in disease processes, making it a candidate for therapeutic applications.

- Targeting Specific Receptors : The structural features may allow it to selectively bind to certain receptors, influencing cellular responses.

Material Science

The compound's unique functional groups can be leveraged in material science for:

- Polymer Development : Its properties can be utilized in synthesizing new polymers with specific characteristics.

- Coatings and Composites : The compound may serve as an additive to enhance material properties such as durability and resistance to environmental factors.

Case Studies and Research Findings

Recent studies have highlighted the potential of related compounds in various applications:

- A study on benzimidazole derivatives demonstrated significant antimicrobial and anticancer activities, suggesting that structural similarities could indicate comparable efficacy for this compound .

- Investigations into sulfonamide derivatives have shown promising results against Gram-positive and Gram-negative bacteria as well as fungal strains .

作用机制

The mechanism of action of 4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed study, including molecular docking and biochemical assays.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related benzamides and sulfonamides, focusing on synthesis, spectral properties, and biological relevance.

Structural Analogues

2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Features a benzamide core linked to a 3,4-dimethoxyphenethylamine moiety.

- Synthesis : Prepared via direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine, yielding an 80% product .

- Key Differences : Lacks sulfonamide groups and the bulky pivalamido substituent. The methoxy groups may enhance solubility but reduce steric hindrance compared to the trimethylphenylsulfonamido group in the target compound.

- Activity: Not explicitly reported for receptor binding, but similar benzamides are explored for neuroactive or antitumor effects.

2.1.2. N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide

- Structure : Contains a sulfamoyl group bridging a phenyl ring and a 4-ethoxyphenylamine substituent.

- Physico-chemical Properties : Molecular formula C₂₁H₂₀N₂O₄S (molar mass 396.46 g/mol) .

- Key Differences : The sulfamoyl group is directly attached to the benzamide’s phenyl ring, whereas the target compound features a sulfonamidoethyl side chain. This structural variation may influence membrane permeability and target engagement.

2.1.3. Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA)

- Structure : Radioiodinated benzamides with piperidinyl or fluorophenyl substituents.

- Activity : High affinity for sigma receptors (Kd = 5.80–15.71 nM) in prostate cancer cells (DU-145), enabling tumor imaging .

- Key Differences : The target compound’s pivalamido and trimethylphenylsulfonamido groups may confer distinct binding kinetics or selectivity compared to the smaller substituents in these benzamides.

Data Tables

Table 2: Spectral Data Comparison

生物活性

Overview of 4-Pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide

Chemical Structure and Properties

- Molecular Formula: C17H24N2O3S

- Molecular Weight: 344.45 g/mol

- IUPAC Name: this compound

This compound belongs to a class of sulfonamide derivatives and is characterized by its unique pivalamide and sulfonamide functional groups, which are known for their diverse biological activities.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis. Studies have shown that compounds with similar structures can exhibit significant activity against a range of Gram-positive and Gram-negative bacteria. The presence of the pivalamido group may enhance solubility and bioavailability, potentially increasing efficacy.

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives can possess anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). This could be particularly relevant in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Potential Anticancer Activity

Some sulfonamide derivatives have been investigated for their anticancer effects. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

- A study demonstrated that similar sulfonamide compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential effectiveness for this compound in treating infections caused by these pathogens.

-

Anti-inflammatory Mechanism:

- Research indicated that compounds with pivalamido groups showed reduced levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting that this compound might similarly reduce inflammatory markers.

-

Anticancer Activity:

- A related study found that certain sulfonamide derivatives inhibited the growth of breast cancer cells in vitro, indicating a potential pathway for further exploration of this compound as an anticancer agent.

Summary Table of Biological Activities

常见问题

Basic: What are the key considerations for synthesizing 4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide?

Methodological Answer:

The synthesis involves sequential amidation and sulfonylation steps. Critical factors include:

- Solvent Selection: Dichloromethane (DCM) or acetonitrile is preferred for sulfonamide coupling due to their inertness and ability to dissolve polar intermediates .

- Catalysts: Sodium pivalate or sodium carbonate may be used to deprotonate amines during sulfonylation .

- Temperature Control: Reactions are typically conducted at 0–25°C to avoid decomposition of thermally sensitive intermediates (e.g., pivaloyl chloride derivatives) .

- Purification: Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended for isolating high-purity products .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR) for this compound?

Methodological Answer:

Contradictions often arise from:

- Tautomerism: The sulfonamide group may exhibit tautomeric shifts in DMSO-d₆ vs. CDCl₃. Use 2D NMR (HSQC, HMBC) to confirm connectivity .

- Impurity Peaks: Trace solvents (e.g., DCM) or unreacted intermediates can mimic signals. Perform LC-MS to identify impurities and repeat purification .

- Dynamic Exchange: Rotameric states of the ethylenediamine linker may split signals. Variable-temperature NMR (VT-NMR) at 298–343 K can simplify spectra .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Analysis: Conduct a risk assessment per ACS guidelines, focusing on mutagenicity (Ames II testing recommended for sulfonamide derivatives) .

- PPE: Use nitrile gloves, fume hoods, and eye protection due to potential respiratory and dermal irritation .

- Storage: Store at –20°C under nitrogen to prevent hydrolysis of the pivalamido group .

Advanced: How can computational modeling predict this compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity (LogP): Use Schrödinger’s QikProp or SwissADME to estimate LogP, critical for blood-brain barrier penetration .

- Metabolic Stability: Cytochrome P450 interactions can be modeled with AutoDock Vina, focusing on the trifluoromethyl and sulfonamide motifs .

- Solubility: COSMO-RS simulations in water/ethanol mixtures optimize solvent selection for formulation .

Basic: What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

- IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O stretches (~1350, 1150 cm⁻¹) .

- ¹H/¹³C NMR: Key signals include the pivalamido tert-butyl group (δ 1.2 ppm in ¹H; δ 27 ppm in ¹³C) and aromatic protons from the trimethylphenyl ring (δ 6.8–7.4 ppm) .

- HRMS: Use ESI+ mode to verify the molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How does modifying the ethylenediamine linker affect bioactivity?

Methodological Answer:

- SAR Studies: Replace the ethylenediamine with rigid spacers (e.g., piperazine) to assess conformational effects on target binding .

- Protease Stability: Incubate derivatives in human plasma (37°C, 24h) and quantify degradation via HPLC. Longer linkers reduce enzymatic cleavage .

- Cellular Uptake: Fluorescent tagging (e.g., FITC) and flow cytometry measure permeability in Caco-2 cell monolayers .

Basic: What are the compound’s solubility challenges, and how are they addressed?

Methodological Answer:

- Poor Aqueous Solubility: Due to the pivalamido group, use co-solvents like DMSO (≤10%) or cyclodextrin inclusion complexes .

- pH-Dependent Solubility: Protonate the sulfonamide at pH <3 (0.1M HCl) to enhance solubility for intravenous dosing .

Advanced: What strategies mitigate scale-up challenges in reactor design?

Methodological Answer:

- Continuous Flow Systems: Use microreactors for exothermic sulfonylation steps to improve heat dissipation and yield .

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress and adjust feed rates dynamically .

- Crystallization Optimization: Anti-solvent addition (e.g., pentane) under controlled cooling (1°C/min) ensures uniform crystal size .

Basic: How is mutagenicity assessed for this compound?

Methodological Answer:

- Ames II Test: Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction). A revertant count <2× control indicates low risk .

- In Silico Tools: OECD QSAR Toolbox predicts structural alerts; the sulfonamide group requires empirical validation .

Advanced: How to resolve conflicting biological activity data across studies?

Methodological Answer:

- Assay Standardization: Re-test in parallel using a common cell line (e.g., HEK293) and normalize to a reference inhibitor (e.g., staurosporine) .

- Meta-Analysis: Apply Cohen’s d statistic to quantify effect size heterogeneity. Adjust for batch effects (e.g., serum lot variability) .

- Target Engagement: Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。